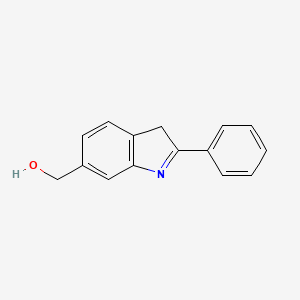

2-Phenyl-3H-indole-6-methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

361457-39-8 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

(2-phenyl-3H-indol-6-yl)methanol |

InChI |

InChI=1S/C15H13NO/c17-10-11-6-7-13-9-15(16-14(13)8-11)12-4-2-1-3-5-12/h1-8,17H,9-10H2 |

InChI Key |

MBCFAECKWQDXBF-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2)CO)N=C1C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Phenyl 3h Indole 6 Methanol and Precursors

Strategies for Indole (B1671886) Core Construction with Phenyl Substitution

Modern Adaptations of Fischer Indole Synthesis

The Fischer indole synthesis, a venerable method dating back to 1883, remains a highly relevant and widely used strategy for constructing the indole nucleus. byjus.comnumberanalytics.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comnumberanalytics.comyoutube.com For the synthesis of 2-phenylindoles, acetophenone (B1666503) and its derivatives are common ketone starting materials. youtube.com

Modern adaptations have focused on improving the reaction's efficiency, mildness, and environmental footprint. Key advancements include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the Fischer indole synthesis. researchgate.netrsc.org This technique, often combined with the use of ionic liquids, provides rapid and uniform heating, leading to shorter reaction times and often higher yields compared to conventional heating methods. researchgate.netnih.gov The combination of microwave heating and ionic liquids can create a more efficient and "greener" synthetic process. rsc.orgnih.gov For instance, the synthesis of 1,2,3,4-tetrahydrocarbazole, an indole derivative, has been successfully achieved using microwave assistance in the presence of pyridinium-based ionic liquids. researchgate.net

Use of Ionic Liquids: Ionic liquids, which are salts in a liquid state at low temperatures, have emerged as beneficial solvents and catalysts for the Fischer indole synthesis. researchgate.netnih.gov Their high polarity allows for efficient absorption of microwave energy, contributing to the accelerated reaction rates. nih.gov They can be "designer liquids," with their properties tuned by altering their cation and anion composition to suit specific reaction requirements. nih.gov

The choice of acid catalyst remains a critical parameter in the Fischer indole synthesis. A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) have been successfully employed. mdpi.com

Table 1: Comparison of Fischer Indole Synthesis Conditions

| Method | Catalyst/Solvent | Key Advantages | Reference |

| Classical | Polyphosphoric acid | Well-established, readily available reagents | youtube.com |

| Microwave-Assisted | Ionic Liquids/ZnCl₂ | Shorter reaction times, higher yields, greener process | researchgate.net |

| One-Pot, Solvent-Free | Acid catalyst | Simplified procedure, reduced waste | researchgate.net |

Palladium-Catalyzed Heteroannulation and Cross-Coupling Approaches

Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of 2-arylindoles is no exception. nih.govnih.govrsc.org These methods offer high efficiency and functional group tolerance, providing powerful alternatives to traditional synthetic routes. nih.govorganic-chemistry.org

Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has been ingeniously adapted for indole synthesis. researchgate.netnih.govorgsyn.org In this context, a suitably substituted aniline (B41778) derivative undergoes an intramolecular cyclization following an initial intermolecular coupling.

A common strategy involves the reaction of an o-haloaniline with a terminal alkyne, such as phenylacetylene (B144264). The initial palladium/copper-catalyzed Sonogashira coupling forms an o-alkynyl-substituted aniline intermediate, which then undergoes a subsequent cyclization to form the indole ring. nih.gov This process can be carried out in a one-pot fashion, offering a streamlined approach to 2-phenylindoles. nih.gov The reaction of N-acetyl-2-iodoaniline with phenylacetylene, for example, yields 2-phenylindole (B188600) as the major product. nih.gov

Microwave assistance has also been successfully applied to Sonogashira coupling reactions, leading to solventless and enhanced reaction conditions for the synthesis of 2-substituted indoles from o-iodoanilines and terminal alkynes. researchgate.net

Beyond Sonogashira-type cyclizations, a variety of other palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of 2-arylindoles. These reactions often involve the formation of a key carbon-carbon or carbon-nitrogen bond to construct the indole scaffold or to introduce the phenyl group at the 2-position.

Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction can be employed to form the indole ring. youtube.com For instance, an intramolecular amination of a suitably functionalized precursor can lead to the formation of the pyrrole (B145914) ring of the indole system. The reaction typically utilizes a palladium catalyst with a specialized ligand and a strong base. youtube.com

Heck and Suzuki Couplings: While not directly forming the indole ring in a single step, these reactions are crucial for synthesizing advanced precursors. For example, a Suzuki coupling can be used to introduce the phenyl group at the 2-position of a pre-formed indole ring bearing a halogen or boronic acid functionality. arkat-usa.org

Tandem Reactions: More sophisticated strategies involve palladium-catalyzed tandem reactions where multiple bond-forming events occur in a single pot. For example, an efficient synthesis of 2-phenylindoles has been developed through a palladium-catalyzed tandem nucleophilic addition of anilines to bromoalkynes, followed by a C-H functionalization. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Reactions for 2-Arylindole Synthesis

| Reaction Type | Key Transformation | Typical Reactants | Reference |

| Sonogashira Cyclization | Alkyne-Aryl Halide Coupling & Cyclization | o-Haloaniline, Phenylacetylene | nih.gov |

| Buchwald-Hartwig Amination | Intramolecular C-N Bond Formation | Functionalized Aryl Halide with Amine | youtube.com |

| Tandem Nucleophilic Addition/C-H Functionalization | Annulation of Anilines and Bromoalkynes | Aniline, Bromoalkyne | organic-chemistry.org |

One-Pot Synthetic Procedures

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time savings. rsc.org Several one-pot methods have been developed for the synthesis of 2-phenylindoles.

As previously mentioned, both the Fischer indole synthesis and palladium-catalyzed reactions have been adapted into one-pot procedures. researchgate.netnih.gov For example, 2-phenylindoles can be prepared in a one-pot reaction from 2-haloaniline derivatives and phenylacetylene under mild conditions. nih.gov

Another approach involves the microwave-assisted one-pot synthesis of 2-substituted indoles from substituted anilines and 2-bromoacetophenone (B140003) without the need for a catalyst. researchgate.net Furthermore, highly efficient one-pot, three-component syntheses of N-arylindoles have been developed using sequential Fischer indolization and copper(I)-catalyzed N-arylation, promoted by microwave irradiation. rsc.org

McMurry Reaction for Indole Derivatives

The McMurry reaction, a reductive coupling of two carbonyl compounds to form an alkene using a low-valent titanium reagent, provides a unique approach to the synthesis of certain indole derivatives. arkat-usa.orgresearchgate.net This reaction is particularly useful for creating sterically hindered double bonds. researchgate.netyoutube.com

While not a direct method for synthesizing 2-phenyl-3H-indole-6-methanol itself, the McMurry reaction can be employed to construct complex indole-containing systems. For instance, an intramolecular McMurry coupling of a 3,3'-diformyl-2,2'-biindole has been used as a key step in the synthesis of indolo[2,3-a]carbazole. arkat-usa.org The reaction is typically carried out using titanium trichloride (B1173362) and a reducing agent like a zinc-copper couple. youtube.com The mechanism, while not fully elucidated, is believed to involve the generation of a low-valent titanium species that facilitates the deoxygenative coupling. youtube.com

Regioselective Introduction and Modification of the 6-Methanol Group

The precise installation of a methanol (B129727) group at the C-6 position of the indole nucleus is a formidable challenge due to the intrinsic reactivity of the pyrrole ring, which typically favors functionalization at the C-2 and C-3 positions. nih.govrsc.org Overcoming this requires innovative strategies that direct functionalization to the desired position on the benzene (B151609) portion of the indole scaffold.

Direct Functionalization Strategies at the Indole C-6 Position

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. nih.gov However, achieving regioselectivity at the C-6 position of the indole ring is a significant hurdle. nih.gov

A breakthrough in this area was the development of directing group strategies. The installation of a specific directing group on the indole nitrogen can steer the reaction to a particular C-H bond. For instance, the use of an N-P(O)tBu₂ directing group in the presence of a copper catalyst has been shown to facilitate the direct arylation of indoles at the C-6 position with high regioselectivity. nih.govacs.org This method utilizes diaryliodonium triflate salts as the coupling partners and proceeds under mild conditions, avoiding the need for ligands and other additives. acs.org While this demonstrates a powerful strategy for C-C bond formation at the C-6 position, subsequent modifications would be necessary to introduce the methanol group.

Another approach involves the initial borylation of the C-H bond, which can then be converted to a hydroxyl group. Chelation-assisted C-H borylation using simple BBr₃ has been developed for other positions on the indole ring, suggesting a potential pathway for C-6 functionalization. nih.gov This transition-metal-free method offers a milder alternative for introducing functionality that can be further elaborated to the desired methanol group.

Table 1: Comparison of Direct C-6 Functionalization Strategies

| Strategy | Catalyst/Reagent | Key Features | Potential for 6-Methanol Synthesis |

| Direct Arylation | CuO / N-P(O)tBu₂ directing group | High regioselectivity for C-6 arylation. acs.org | Indirect; requires further steps to convert the aryl group. |

| C-H Borylation | BBr₃ / Chelating group | Transition-metal-free. nih.gov | Potentially direct route via oxidation of the boronic ester. |

Reductive Methodologies for Hydroxyl Group Generation

A common and reliable method for generating the 6-methanol group involves the reduction of a corresponding C-6 carbonyl or carboxyl functional group. This two-step approach, while less direct than C-H activation, offers excellent control and predictability.

The synthesis often begins with an indole-6-carboxylic acid or an indole-6-carbaldehyde. These precursors can be synthesized through various methods, including those starting from appropriately substituted anilines. Once the C-6 functional group is in place, a variety of reducing agents can be employed to generate the primary alcohol.

For the reduction of an indole-6-carboxylic acid or its ester derivative, strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used. The reduction of an indole-6-carbaldehyde to the corresponding alcohol can be achieved with milder reducing agents such as sodium borohydride (B1222165) (NaBH₄). The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Table 2: Reductive Methodologies for Hydroxyl Group Generation

| Precursor | Reducing Agent | Product |

| Indole-6-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | Indole-6-methanol |

| Indole-6-carboxylic acid ester | Lithium aluminum hydride (LiAlH₄) | Indole-6-methanol |

| Indole-6-carbaldehyde | Sodium borohydride (NaBH₄) | Indole-6-methanol |

Protecting Group Strategies in Synthesis

The indole nitrogen is nucleophilic and can interfere with many synthetic transformations. Therefore, the use of protecting groups for the N-H proton is a common and often necessary strategy in the synthesis of complex indoles like this compound. semanticscholar.org

The choice of protecting group is critical and depends on its stability under the reaction conditions of subsequent steps and the ease of its removal. Common protecting groups for the indole nitrogen include sulfonyl groups (e.g., tosyl, Ts), carbamates (e.g., tert-butyloxycarbonyl, Boc), and simple alkyl groups (e.g., methyl, benzyl).

Synthesis of Key Intermediates for this compound

Synthesis of Substituted Anilines and Acetophenones

Many classical indole syntheses, such as the Fischer, Bischler, and Reissert methods, utilize substituted anilines as starting materials. pharmaguideline.comnih.gov For the synthesis of a 6-substituted indole, a 4-substituted aniline is often required. For example, in a Fischer indole synthesis approach to 2-phenylindole, the reaction would involve a substituted phenylhydrazine (derived from an aniline) and an acetophenone. nih.gov

The synthesis of appropriately substituted anilines and acetophenones is therefore a fundamental prerequisite. These compounds can be prepared through a variety of well-established organic reactions, including nitration, reduction of the nitro group to an amine, and Friedel-Crafts acylation to introduce the acetyl group. The specific substituents on the aniline and acetophenone will ultimately determine the substitution pattern of the final indole product.

Formylation Reactions for Indole Carbaldehydes (e.g., Vilsmeier reagent)

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. semanticscholar.orgthieme-connect.de This reaction typically introduces a formyl group at the C-3 position of the indole ring due to the high electron density at this position. semanticscholar.org The Vilsmeier reagent is an electrophilic iminium species, usually generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). thieme-connect.deorganic-chemistry.org

While the Vilsmeier-Haack reaction is most commonly used for C-3 formylation, modifications and strategic use of substrates can lead to formylation at other positions. For the synthesis of indole-6-carbaldehyde, a precursor to this compound, a different synthetic route is generally required as direct C-6 formylation of an unsubstituted indole via the Vilsmeier-Haack reaction is not typically observed. However, the Vilsmeier-Haack reaction remains a crucial tool for the synthesis of various indole carbaldehydes which can be valuable intermediates in more complex synthetic pathways. orgsyn.orgnih.gov Recent advancements have even led to catalytic versions of the Vilsmeier-Haack reaction. orgsyn.org

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied to various stages of the synthetic route, particularly in the reduction of the C6 functional group.

Traditional reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective but are also pyrophoric and react violently with water, posing significant safety and environmental hazards. rsc.org Green chemistry encourages the use of safer and more environmentally benign alternatives.

Alternative Reducing Agents and Catalytic Methods:

Recent advancements have focused on developing milder and more sustainable reduction methods. rsc.orgresearchgate.net Catalytic transfer hydrogenation represents a greener alternative to metal hydrides. rsc.org This method typically involves a metal catalyst and a hydrogen donor, such as formic acid or isopropanol, which are safer and easier to handle than hydrogen gas or metal hydrides. For the reduction of an indole-6-carbaldehyde precursor, this approach offers a promising green route.

Another innovative and green approach involves the use of sodium borohydride in aqueous or ethanolic solutions. rsc.org While sodium borohydride is a common laboratory reagent, performing the reduction in water or ethanol (B145695) as a solvent significantly improves the environmental profile of the reaction by avoiding the use of volatile and often toxic organic solvents.

Furthermore, research into the catalytic reduction of carboxylic acids is an active area of green chemistry. rsc.orgresearchgate.net These methods often employ earth-abundant metal catalysts and silanes as reducing agents, which are less hazardous than traditional reagents. The reduction can sometimes be performed in water, further enhancing the green credentials of the process. researchgate.net

Solvent Choice and Energy Efficiency:

The choice of solvent is a critical aspect of green chemistry. The ideal solvent is non-toxic, renewable, and has a low environmental impact. Water and ethanol are excellent examples of green solvents. researchgate.net Microwave-assisted synthesis is another green technique that can be applied. Microwave heating can significantly reduce reaction times and energy consumption compared to conventional heating methods. organic-chemistry.org

Atom Economy:

The Fischer indole synthesis, a key step in the proposed route, generally has good atom economy, as the main byproduct is a molecule of ammonia. wikipedia.org Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are also highly desirable from a green chemistry perspective as they often lead to higher atom economy and reduce the number of synthetic steps and purification stages.

By carefully selecting reagents, catalysts, and reaction conditions, the synthesis of this compound can be designed to be more sustainable and environmentally friendly.

| Green Chemistry Aspect | Traditional Method | Greener Alternative |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | Catalytic transfer hydrogenation, Sodium borohydride in water/ethanol, Catalytic reduction with silanes |

| Solvent | Anhydrous organic solvents (e.g., THF, diethyl ether) | Water, Ethanol, Propylene glycol |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation |

| Catalyst | Stoichiometric strong acids (e.g., polyphosphoric acid) | Recyclable solid acid catalysts, lower catalyst loading |

Chemical Reactivity and Transformation of 2 Phenyl 3h Indole 6 Methanol Derivatives

Reactions at the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring is a common site for functionalization, although its nucleophilicity is somewhat reduced compared to other positions on the ring. nih.gov Nevertheless, a range of N-substituted derivatives can be synthesized.

N-alkylation of the indole core is a frequently employed modification. nih.govnih.gov This reaction typically proceeds by deprotonation of the N-H bond with a suitable base, followed by reaction with an alkylating agent. For instance, the use of sodium hydride (NaH) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) at room temperature can facilitate the introduction of various alkyl groups. nih.gov

The choice of the alkylating agent and reaction conditions can influence the yield of the desired N-alkylated product. While simple alkyl halides like methyl iodide can lead to high yields, more complex or sterically hindered reagents may result in lower yields due to competing side reactions. nih.govorganic-chemistry.org A notable challenge in the N-alkylation of indoles is the potential for C3-alkylation, which can occur due to the nucleophilic nature of the C3 position. organic-chemistry.org

N-acylation provides another route to modify the indole nitrogen. The reaction of 2-phenylindole (B188600) with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) smoothly affords the N-Boc protected derivative in good yield. nih.gov This reaction not only introduces an acyl group but also serves as a protective strategy for the indole nitrogen during subsequent transformations.

Table 1: Examples of N-Alkylation and N-Acylation Reactions on 2-Phenylindole Derivatives This table is representative of reactions on the 2-phenylindole core, which is structurally analogous to 2-phenyl-3H-indole-6-methanol.

| Starting Material | Reagent | Base/Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Phenylindole | Methyl Iodide | NaH | DMF | N-Methyl-2-phenylindole | 94 |

| 2-Phenylindole | Benzyl Bromide | NaH | DMF | N-Benzyl-2-phenylindole | - |

| 2-Phenylindole | (Boc)2O | - | - | N-Boc-2-phenylindole | 81 |

| 2-Phenylindole | Methoxymethyl Chloride | NaH | THF | N-(Methoxymethyl)-2-phenylindole | 94 |

The functionalization of the indole nitrogen can also lead to the formation of more complex heterocyclic systems. For example, tethering an unactivated olefin to the N1-position of an indole derivative can be achieved through a nucleophilic substitution reaction. acs.org This initial N-alkylation sets the stage for subsequent intramolecular reactions.

A notable transformation is the photocatalytic intramolecular [2+2] cycloaddition. acs.orgacs.org In this process, a 2-aryl indole with an olefin-containing substituent on the nitrogen can undergo a dearomatizing cycloaddition upon exposure to visible light in the presence of a photosensitizer. This reaction constructs a new four-membered ring fused to the indole core, resulting in a semi-saturated polycyclic structure. acs.orgacs.org The presence of the aryl group at the C2-position is thought to be crucial for this transformation to proceed smoothly. acs.orgacs.org

Transformations of the 6-Methanol Side Chain

The 6-methanol group on the 2-phenylindole core offers a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups.

The primary alcohol of the 6-methanol side chain can be oxidized to either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions. organic-chemistry.orgorganic-chemistry.org

For the selective oxidation to an aldehyde, several methods are available. A common approach involves the use of 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) as a catalyst in conjunction with a co-oxidant. organic-chemistry.orgd-nb.info This system is known for its high chemoselectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. organic-chemistry.org Mechanochemical methods, which utilize mechanical force to initiate reactions, have also been developed for the TEMPO-assisted oxidation of alcohols to aldehydes, often proceeding faster than solution-phase reactions. d-nb.info

Further oxidation to the corresponding carboxylic acid can be achieved using stronger oxidizing agents or by modifying the reaction conditions. organic-chemistry.orgresearchgate.netnih.gov For example, a combination of an iron catalyst, TEMPO, and a halide salt under an oxygen atmosphere can efficiently convert primary alcohols to carboxylic acids at room temperature. organic-chemistry.org Another approach employs 1-hydroxycyclohexyl phenyl ketone as a mediator under basic conditions, which allows for the chemoselective oxidation of primary alcohols to carboxylic acids even in the presence of more sensitive functional groups. researchgate.netnih.gov

Table 2: Representative Oxidation Reactions of Primary Alcohols This table illustrates general methods applicable to the 6-methanol group of this compound.

| Reaction Type | Reagents | Key Features |

|---|---|---|

| Oxidation to Aldehyde | TEMPO, co-oxidant (e.g., trichloroisocyanuric acid) | High chemoselectivity, avoids over-oxidation |

| Oxidation to Aldehyde | TEMPO, Cu(I) catalyst, N-methylimidazole, air | Mechanochemical, fast reaction times |

| Oxidation to Carboxylic Acid | Fe(NO3)3·9H2O, TEMPO, MCl, O2 | Sustainable, uses air or O2 as oxidant |

| Oxidation to Carboxylic Acid | 1-Hydroxycyclohexyl phenyl ketone, NaOtBu | Metal-free, tolerates various functional groups |

The hydroxyl group of the 6-methanol side chain can be readily converted into ether and ester functionalities. Etherification can be achieved through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide.

Esterification is another common transformation. This can be accomplished by reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) under appropriate catalytic conditions. These reactions allow for the introduction of a wide array of ester groups, which can significantly alter the physicochemical properties of the parent molecule.

The hydroxyl group of the 6-methanol side chain can be transformed into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. nih.gov This two-step process allows for the introduction of a wide range of nucleophiles, including amines, thiols, and halides. nih.govsci-hub.se

A one-pot mechanochemical method has been developed for the nucleophilic substitution of alcohols. nih.gov This approach uses a fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) and a base to activate the alcohol in situ, forming a reactive isouronium intermediate. This intermediate is then readily displaced by a variety of nucleophiles, including amines, halide anions, and oxygen-centered nucleophiles. nih.gov This solvent-free method offers a more sustainable alternative to traditional solution-based approaches. nih.gov

Electrophilic Aromatic Substitution on the Indole Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, and indoles are particularly reactive due to the electron-rich nature of the pyrrole (B145914) ring. nih.govwikipedia.orgpearson.com The reaction involves the replacement of an atom, typically hydrogen, on the aromatic ring with an electrophile. wikipedia.org The regioselectivity and rate of these reactions are significantly influenced by the existing substituents on the indole core. wikipedia.org

Regioselectivity Directed by Existing Substituents

The indole ring system has two primary sites for electrophilic attack: the C3 position of the pyrrole ring and the benzene (B151609) ring. stackexchange.comechemi.com Generally, electrophilic substitution on the indole nucleus preferentially occurs at the C3 position. This preference is attributed to the ability of the nitrogen atom to stabilize the positive charge in the reaction intermediate without disrupting the aromaticity of the benzene ring. stackexchange.comic.ac.uk

However, the substituents on the this compound scaffold play a crucial role in directing the incoming electrophile. The phenyl group at C2 and the hydroxymethyl group at C6, along with any protecting groups on the indole nitrogen, collectively influence the electron density distribution and steric accessibility of the various positions on the indole ring.

In the case of 2-phenylindoles, the C3 position remains the most nucleophilic and is the primary site for electrophilic attack. nih.gov The presence of an electron-donating group in the benzene ring of the indole generally promotes cyclization at the C3 position. beilstein-journals.org Conversely, an electron-withdrawing group on the indole nitrogen can decrease the nucleophilicity at the C3 position, potentially favoring substitution at other positions. beilstein-journals.org

Halogenation, Nitration, and Sulfonation

Halogenation: The halogenation of 2-phenylindole derivatives can be achieved using various halogenating agents. For instance, 2-trifluoromethylindole readily reacts with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), bromine (Br₂), and iodine to yield the corresponding 3-halo derivatives in high yields, often without the need for a Lewis acid catalyst. mdpi.com This highlights the high reactivity of the C3 position in such indole systems, even with an electron-withdrawing group at C2. mdpi.com

Nitration: The nitration of 2-phenylindole is highly dependent on the reaction conditions. umn.eduacs.org Nitration in concentrated sulfuric acid typically leads to substitution at the C5 position, yielding 5-nitro-2-phenylindole. umn.edu This is because in strong acid, the indole nitrogen is protonated, and the reaction proceeds on the protonated form. In contrast, nitration with concentrated nitric acid can result in the formation of 3,6-dinitro-2-phenylindole. umn.edu Further nitration of 5-nitro-2-phenylindole with concentrated nitric acid can produce 3,5-dinitro-2-phenylindole. umn.edu These varied outcomes underscore the sensitive interplay between the substrate's electronic properties and the reaction medium.

Sulfonation: The sulfonation of indoles can be achieved using reagents like sulfur trioxide-triethyl phosphate (B84403) complex. For this compound derivatives, sulfonation would be expected to occur on the benzene ring, likely directed by the activating hydroxymethyl group to the ortho or para positions (C5 or C7). However, the specific regioselectivity would also be influenced by the steric hindrance imposed by the other substituents.

Cyclization and Annulation Reactions Involving 2-Phenylindole Scaffolds

The 2-phenylindole scaffold serves as a versatile precursor for the synthesis of more complex, polycyclic indole derivatives through cyclization and annulation reactions. rsc.orgnih.gov These reactions are crucial for building the core structures of many biologically active molecules. rsc.org

Intramolecular Cyclizations (e.g., Friedel-Crafts type)

Intramolecular cyclization reactions, particularly those of the Friedel-Crafts type, are powerful methods for constructing new rings onto the indole framework. wikipedia.org These reactions involve an electrophilic aromatic substitution where the electrophile and the aromatic ring are part of the same molecule. youtube.com

For derivatives of this compound, an appropriately positioned functional group on the N1-substituent or the C2-phenyl group can act as the electrophilic partner. For example, an acyl group can be introduced and subsequently cyclized onto the indole ring or the pendant phenyl ring. The regioselectivity of such cyclizations is governed by the stability of the resulting ring system and the electronic and steric influences of the existing substituents. While Friedel-Crafts reactions on indoles are common, the presence of a 2-phenyl group can sometimes lead to steric hindrance, preventing the reaction from proceeding. nih.gov

Recent developments have shown that 2-alkenylanilines can undergo an oxidation-intramolecular cyclization-elimination sequence to form indole derivatives, a process that can be catalyzed by acid. nih.gov

Formation of Polycyclic Indole Derivatives

The 2-phenylindole moiety is a key building block in the synthesis of various polycyclic indole frameworks. rsc.orgnih.gov These reactions often involve the creation of fused ring systems. For example, indole-2-carboxamides can be used as precursors to access fused indole ring systems through intramolecular and intermolecular cyclization reactions. rsc.org

Furthermore, cycloaddition reactions provide another avenue for constructing polycyclic systems. For instance, visible-light-induced intramolecular [2+2] cycloaddition of certain indole derivatives can lead to the formation of cyclobutane-fused indolizidines. acs.orgacs.org The presence of a phenyl group at the C2-position can facilitate this process by lowering the energy barrier for the reaction. acs.orgacs.org Additionally, Zn(II)-catalyzed divergent [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes have been developed to synthesize functionalized polycyclic indolines. polimi.it

Rearrangement Reactions and Structural Diversification

Rearrangement reactions offer a pathway to significantly increase the structural diversity of the 2-phenylindole scaffold. These transformations can lead to the formation of novel heterocyclic systems.

For example, acid-catalyzed rearrangements have been observed in the arylimino indoline (B122111) series. Specifically, 2-phenyl-3-phenylimino-3H-indole can react with other indoles in the presence of acid to form complex adducts that subsequently undergo indolyl transposition. researchgate.net Another example involves the rearrangement of pyrimido[1,2-a]indoles, which can be derived from 2-aminoindoles, to produce benzodiazocine and benzodiazonine ring systems. rsc.org These rearrangements are thought to proceed through indole 2,3-oxide intermediates. rsc.org

The specific functional groups present on the "this compound" core would undoubtedly influence the course of such rearrangement reactions, potentially leading to a wide array of structurally unique and complex molecules.

Theoretical and Computational Investigations of 2 Phenyl 3h Indole 6 Methanol

Electronic Structure and Quantum Chemical Characterization

The electronic properties of 2-Phenyl-3H-indole-6-methanol are fundamentally governed by the interplay of the indole (B1671886) nucleus, the C2-phenyl substituent, and the C6-methanol group. Computational chemistry provides powerful tools to probe these properties at the molecular level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For indole derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G**, are utilized to determine optimized geometries, thermochemical data, and various electronic parameters. researchgate.net

In the case of this compound, DFT calculations would reveal the distribution of electron density across the molecule. The nitrogen atom in the indole ring contributes to the electron density, making the ring system electron-rich. chemrxiv.orgyoutube.com The phenyl group at the C2 position further influences this distribution through resonance effects. Substituents on the indole ring can significantly affect the ground state electronic structure; in-plane substitutions on the six-membered ring, such as the methanol (B129727) group at C6, are expected to have a more pronounced effect on the electronic and geometric properties compared to out-of-plane substituents. chemrxiv.org

Illustrative data from DFT calculations on related indole derivatives can provide insight into the expected properties of this compound.

Table 1: Representative Ground State Properties from DFT Calculations for Indole Derivatives

| Property | Representative Value | Significance |

| Total Energy | Varies (e.g., in Hartrees) | Indicates the overall stability of the molecule. |

| Dipole Moment | ~2-4 Debye | Reflects the polarity and charge distribution. |

| Bond Lengths (C-N) | ~1.37-1.39 Å | Provides information on the bond order and electronic delocalization. |

| Bond Angles (C-N-C) | ~108-110° | Determines the geometry of the pyrrole (B145914) ring within the indole nucleus. |

Note: The values presented are illustrative and based on computational studies of similar indole-containing molecules. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. wikipedia.orglibretexts.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orglibretexts.orgyoutube.comnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity and lower stability. nih.gov

For indole and its derivatives, the HOMO is typically a π-orbital distributed over the indole ring, indicating its nucleophilic character. The LUMO is a π*-antibonding orbital. The introduction of substituents alters the energies of these orbitals. A phenyl group at the C2 position and a methanol group at C6 would be expected to decrease the HOMO-LUMO gap compared to the parent indole molecule, leading to a bathochromic (red) shift in its absorption spectrum. chemrxiv.org

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Substituted Indoles

| Molecular Orbital | Representative Energy (eV) |

| HOMO | -5.0 to -6.0 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ~3.0 to 4.5 eV |

Note: These values are representative for substituted indoles and can vary depending on the specific substituents and the computational method used. A smaller gap generally correlates with increased reactivity. nih.gov

The indole ring system is an aromatic heterocycle, fulfilling Hückel's rule with 10 π-electrons delocalized across the bicyclic structure. youtube.comlibretexts.org The lone pair of electrons on the nitrogen atom participates in the aromatic system. libretexts.org This aromaticity is a key contributor to the stability of the indole nucleus.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the potential for non-covalent interactions are critical for the biological activity and material properties of this compound.

The conformation of this compound is influenced by the rotational freedom around the single bond connecting the phenyl group to the indole ring and the bond connecting the methanol group. The phenyl group at the C2 position introduces steric hindrance, which will influence its preferred orientation relative to the indole plane. Computational studies on similar 2-phenyl substituted heterocycles often show a non-planar arrangement to minimize steric clash. nih.gov

The electronic effects of the substituents also play a role. The phenyl group is a π-system that can engage in electronic conjugation with the indole ring, affecting its electron density. The methanol group at C6 is primarily an electron-donating group through resonance and can also participate in hydrogen bonding.

The presence of both a hydrogen bond donor (the N-H of the indole ring and the O-H of the methanol group) and a hydrogen bond acceptor (the nitrogen atom and the oxygen of the methanol group) allows this compound to participate in intricate hydrogen bonding networks. nih.gov

In the solid state, this molecule can form dimers or extended chains through intermolecular hydrogen bonds. For example, the N-H of one molecule can form a hydrogen bond with the oxygen of the methanol group of a neighboring molecule. In solution, particularly in protic solvents like water or methanol, the molecule can form hydrogen bonds with the solvent molecules. researchgate.netarxiv.org Studies on indole-water clusters have shown that the N-H group is a primary site for hydrogen bonding. researchgate.net The methanol group can also form hydrogen bonds with surrounding solvent molecules, influencing its solubility and solvation shell structure. arxiv.orgarxiv.org The ability to form these interactions is often crucial for the interaction of such molecules with biological targets like enzymes or receptors. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools to predict the spectroscopic characteristics of molecules, providing insights that complement and guide experimental work. For this compound, these methods can forecast its behavior in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO method)

The prediction of NMR chemical shifts is a cornerstone of computational structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT), is a widely used and reliable approach for calculating the NMR shielding tensors and, consequently, the chemical shifts of various nuclei. rsc.orgresearchgate.net This method has been systematically investigated for its accuracy in predicting ¹⁵N NMR chemical shifts and has proven highly effective in identifying correct regio-isomers, tautomers, and protonation states in solution. rsc.org For complex molecules, computationally assisted analysis of NMR chemical shifts can effectively differentiate between similar conformations. csic.es

While specific GIAO calculations for this compound are not available in the literature, we can anticipate the expected chemical shifts based on its structure and data from related compounds. A full computational analysis would involve geometry optimization of the molecule followed by GIAO calculations, often at a level of theory like B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)). researchgate.net The resulting isotropic shielding values are then converted to chemical shifts using a reference standard, such as tetramethylsilane (B1202638) (TMS). Machine learning algorithms are also emerging as powerful tools to predict ¹H chemical shifts with high accuracy (<0.10 ppm mean absolute error) in various solvents, including methanol. nih.gov

Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study for this compound. The values are estimates based on typical chemical shift ranges for the functional groups present.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole N-H | ~8.0-8.5 | N/A |

| Indole C2 | N/A | ~140-145 |

| Indole C3-H | ~6.5-7.0 | ~100-105 |

| Indole Aromatic C-H | ~7.0-7.6 | ~110-130 |

| Phenyl C-H | ~7.2-7.8 | ~125-135 |

| CH₂OH (Methylene) | ~4.6-4.8 | ~60-65 |

| CH₂OH (Hydroxyl) | ~1.5-2.0 (variable) | N/A |

Vibrational Spectroscopy (IR, Raman) Studies

Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, one can assign the fundamental vibrational modes observed experimentally. researchgate.net For indole and its derivatives, DFT calculations using methods like BLYP/6-31G(d) have shown excellent agreement with experimental data, with a root-mean-square deviation of about 31 cm⁻¹ for all modes. researchgate.net

For this compound, key vibrational modes would include the N-H stretch, aromatic C-H stretches, C=C ring stretches, and the O-H stretch from the methanol group. Studies on hydrogen-bonded complexes between indole and ketones have shown that interactions, such as those with a solvent, can cause significant redshifts in the N-H stretching vibration. nih.gov

The table below outlines the expected characteristic vibrational frequencies for this compound based on data from related indole structures.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3200 - 3600 | From the methanol group, often broad |

| N-H Stretch | 3300 - 3500 | From the indole ring |

| Aromatic C-H Stretch | 3000 - 3100 | From both indole and phenyl rings |

| C=C Stretch | 1450 - 1600 | Aromatic ring stretching |

| C-O Stretch | 1000 - 1260 | From the methanol group |

UV-Vis Spectroscopy Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.gov It allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the spectral bands. researchgate.net For indole derivatives, electronic spectra are known to be very sensitive to the solvent environment. researchgate.net The lowest energy electronic transitions in indole are typically assigned to the ¹Lₐ and ¹Lₑ states, which can be stabilized differently by polar solvents, affecting the absorption and fluorescence properties. thedelocalizedchemist.com

Studies on substituted indoles have shown that TD-DFT calculations, often using functionals like B3LYP with a suitable basis set and a solvent model, can accurately predict absorption trends. researchgate.netnih.gov For instance, in N-methyl indole-containing push-pull chromophores, TD-DFT has been used to study intramolecular charge-transfer characteristics, with results showing good agreement with experimental UV/Vis spectroscopy. acs.org

Given the structure of this compound, its UV-Vis spectrum is expected to be dominated by π→π* transitions within the conjugated indole and phenyl ring systems. The predicted spectrum for the closely related 2-phenyl indole can provide a reference point.

| Compound | Transition | Predicted λ_max (nm) (Conceptual) | Experimental λ_max (nm) (for 2-phenyl indole) |

|---|---|---|---|

| This compound | π → π* (¹Lₐ) | ~310-320 | ~305-310 |

| This compound | π → π* (¹Lₑ) | ~260-270 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides indispensable tools for understanding the intricate details of chemical reaction mechanisms, including the identification of transition states and the influence of the surrounding environment.

Transition State Analysis for Synthetic Pathways

The synthesis of complex molecules like indoles can be explored computationally to understand reaction feasibility, selectivity, and kinetics. nih.govacs.org By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathways, locate transition state structures, and calculate activation energy barriers. For example, the synthesis of spirocyclic indolenines (3H-indoles) has been studied computationally, revealing transition-state models that explain the observed stereoselectivity through stabilizing π-stacking interactions or destabilizing steric clashes. researchgate.net

For the synthesis of this compound, a plausible route could be the Fischer indole synthesis. Computational analysis of this reaction would involve modeling the cyclization of an appropriate arylhydrazone. The transition state for the key C-C bond-forming step would be located, and its energy would determine the reaction's rate-determining step. bhu.ac.in DFT calculations have been successfully used to explore the mechanism of copper-catalyzed indole synthesis, identifying the rate-determining step as the C-C bond formation. nih.gov Similarly, studies on indolynes have used computational models to predict regioselectivity in nucleophilic addition reactions based on distortion energies of the intermediate. nih.gov

Solvent Effects on Reactivity and Stability

Solvents can profoundly influence reaction rates and selectivity by stabilizing or destabilizing reactants, products, and transition states. rsc.org Computational chemistry accounts for these effects using either implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. rsc.orgrsc.org Implicit models treat the solvent as a continuous dielectric medium, while explicit models provide a more detailed, atomistic picture of solute-solvent interactions. rsc.org

For reactions involving indole derivatives, solvent effects are critical. A computational study on the alkylation of 2,3-disubstituted indoles demonstrated that the choice of solvent could switch the reaction's regioselectivity between N1 and C6 positions. nih.gov The study used the SMD (Solvation Model based on Density) to evaluate the Gibbs free energies in different solvents, revealing that the relative energies of transition states and intermediates were significantly altered. nih.gov Similarly, the photooxidation of indolepyrazines is highly dependent on the solvent, with protic solvents like methanol providing a photostabilizing effect through hydrogen bonding, which reduces the formation of singlet oxygen. nih.gov For this compound, the polarity and hydrogen-bonding capability of the solvent would be expected to play a significant role in both its synthesis and subsequent reactions, influencing the stability of charged intermediates and transition states.

Advanced Materials and Chemical Applications of 2 Phenyl 3h Indole 6 Methanol

Utilization in Functional Polymers and Organic Electronics

The rigid, electron-rich structure of the indole (B1671886) nucleus makes it a valuable component in materials designed for electronic and optoelectronic applications. The presence of a phenyl group at the 2-position enhances conjugation and stability, while the methanol (B129727) group at the 6-position offers a site for polymerization or further functionalization.

The hydroxymethyl group (-CH₂OH) on the 2-Phenyl-3H-indole-6-methanol molecule serves as a key functional handle for its incorporation into polymer chains. This allows it to be used as a monomer in the synthesis of various functional polymers through several established polymerization techniques. For instance, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. The resulting polymers would feature the indole moiety as a recurring unit in the backbone, potentially imparting unique thermal, electronic, and photophysical properties to the material.

Furthermore, the hydroxyl group can be readily converted into other functional groups, such as acrylates or methacrylates, which can then participate in radical polymerization. This versatility allows for the creation of a wide range of polymer architectures, including linear, branched, and cross-linked networks, tailored for specific applications.

| Polymerization Method | Reactant for this compound | Resulting Polymer Class | Potential Properties |

| Condensation Polymerization | Dicarboxylic Acids, Diisocyanates | Polyesters, Polyurethanes | High thermal stability, specific optical properties |

| Radical Polymerization | After conversion to acrylate/methacrylate | Polyacrylates, Polymethacrylates | Tunable solubility, film-forming capabilities |

Indole derivatives are well-known for their fluorescent properties, and 2-phenylindoles, in particular, often exhibit strong blue fluorescence. The this compound scaffold can be utilized as a core structure for the development of advanced optoelectronic materials. The inherent fluorescence of the 2-phenylindole (B188600) core can be fine-tuned by introducing various substituents, making it a promising candidate for fluorescent probes and organic dyes.

The methanol group at the 6-position provides a convenient point of attachment for molecular recognition units or for linking the fluorophore to other molecules or surfaces. For example, it can be used to synthesize probes that are sensitive to specific ions, molecules, or environmental parameters like polarity and viscosity. The electronic communication between the indole core and any attached groups can lead to changes in the fluorescence intensity or wavelength, forming the basis of a sensing mechanism.

| Material Type | Role of this compound | Key Features |

| Fluorescent Probes | Core fluorophore structure | High quantum yield, sensitivity to local environment |

| Organic Dyes | Chromophoric unit | Strong absorption and emission, chemical stability |

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound contains several features that make it an excellent building block for supramolecular assemblies. The indole N-H group and the hydroxyl group of the methanol substituent are capable of forming strong hydrogen bonds. These directional interactions can guide the self-assembly of the molecules into well-defined, ordered structures such as tapes, sheets, or more complex three-dimensional networks.

The flat, aromatic surfaces of the indole and phenyl rings can participate in π-π stacking interactions, further stabilizing the resulting supramolecular architectures. The interplay between hydrogen bonding and π-π stacking can lead to the formation of materials with interesting properties, such as gels, liquid crystals, and porous solids, which could find use in areas like molecular recognition, separation, and storage.

Catalytic Applications or Ligand Design

The indole scaffold is a privileged structure in ligand design for catalysis due to its ability to coordinate with a wide variety of metal centers. The functional groups on this compound enhance its potential in this domain.

The this compound molecule can be elaborated into sophisticated ligands for transition metal catalysis. The indole nitrogen itself can act as a coordinating atom. More complex ligands can be synthesized by modifying the hydroxyl group. For instance, it can be converted into a phosphine, amine, or ether group, creating bidentate or tridentate ligands in combination with the indole nitrogen or other introduced functionalities.

These indole-based ligands can be used to prepare metal complexes that catalyze a wide range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The steric and electronic properties of the ligand, influenced by the 2-phenyl group, can be tuned to control the activity and selectivity of the metal catalyst.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Indole derivatives have been explored as organocatalysts, and this compound possesses functionalities that are relevant to this field. The hydroxyl group can participate in hydrogen bond-donating catalysis, activating electrophiles and directing the stereochemical outcome of reactions.

Furthermore, the indole nitrogen can be functionalized to create more complex organocatalytic systems. For example, it can be part of a chiral scaffold to induce enantioselectivity in asymmetric reactions. The combination of the rigid indole core and the strategically placed functional groups makes this compound a promising starting point for the design of novel organocatalysts.

Future Research Directions in Synthetic Methodology and Material Science

The unique structural attributes of this compound, featuring a reactive 3H-indole (indolenine) tautomer and functional handles in the form of the phenyl and methanol groups, position it as a compound of interest for future research in both synthetic chemistry and material science. The exploration of this molecule and its derivatives is poised to benefit from emerging trends in sustainable synthesis, novel reactivity, and the development of advanced functional materials.

Development of Novel and Sustainable Synthetic Routes

Future synthetic research is expected to move beyond traditional multi-step methods towards more efficient and environmentally benign strategies for accessing this compound and its analogs. Key areas of focus will likely include:

One-Pot and Multicomponent Reactions: The development of one-pot syntheses, such as a modified Fischer indole synthesis under solvent-free conditions, could provide a more direct and sustainable route to the 2-phenylindole scaffold. researchgate.net Multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step, represent another promising avenue. rug.nl An innovative two-step MCR approach involving an Ugi four-component reaction followed by an acid-catalyzed cyclization has been shown to be a sustainable method for producing C2-functionalized indoles and could be adapted for derivatives of this compound. rug.nl

Green Catalysis: The use of heterogeneous catalysts, such as copper oxide nanoparticles on activated carbon, could facilitate greener synthetic pathways. nih.gov These catalysts offer advantages like easy recovery and reusability, minimizing waste. Research into photocatalytic methods, which utilize visible light to drive chemical reactions, also presents an opportunity for mild and selective syntheses of complex indole structures.

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis in terms of safety, scalability, and efficiency. researchgate.net Developing a flow-based synthesis for this compound would enable better control over reaction parameters and could facilitate a more streamlined production of this and related compounds.

Exploration of New Reactivity Modes

The this compound scaffold possesses several sites for further chemical modification, opening up possibilities for exploring novel reactivity and creating diverse molecular architectures.

C-H Functionalization: Direct C-H activation and functionalization represent a powerful tool for modifying the indole core and the pendant phenyl ring without the need for pre-functionalized starting materials. Future work could focus on developing selective C-H arylation, alkylation, or amination reactions to build upon the this compound framework.

Reactivity of the 3H-Indole Tautomer: The indolenine (3H-indole) tautomer is inherently reactive and can participate in a variety of chemical transformations. Research could be directed towards exploiting this reactivity in cycloaddition reactions or reactions with nucleophiles to construct novel polycyclic and spirocyclic indole derivatives.

Functionalization of the Methanol Group: The hydroxyl group of the 6-methanol substituent is a versatile handle for introducing a wide range of functional groups. Future studies could involve its conversion to esters, ethers, halides, or other functionalities to modulate the compound's physical and chemical properties. This could also serve as an attachment point for polymerization or for linking to other molecular entities.

Expansion into Advanced Functional Materials

The aromatic and heterocyclic nature of this compound makes it an attractive building block for the creation of advanced functional materials with tailored properties. researchgate.netrsc.orgwiley.com

Q & A

Q. What are the standard synthetic routes for 2-Phenyl-3H-indole-6-methanol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the phenyl group, followed by functionalization at the 6-position. For methanol group introduction, controlled oxidation of a methyl substituent using potassium permanganate or reduction of a carbonyl group with sodium borohydride is common. Solvents like ethanol or dichloromethane are used under inert atmospheres, with temperatures ranging from 0°C to reflux (40–80°C). Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of borohydride for selective reduction) and monitoring reaction progress via TLC or HPLC to minimize byproducts .

Table 1 : Key Synthetic Parameters

| Step | Reagents/Conditions | Yield Range | Purity Control Method |

|---|---|---|---|

| Phenylation | Pd catalysis, aryl halide coupling | 60–75% | NMR, HPLC |

| Methanol introduction | NaBH4 in EtOH, 0–25°C | 70–85% | FTIR, Mass Spec |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for confirming the indole backbone and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while FTIR identifies hydroxyl and aromatic C-H stretches. Purity is assessed via reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or GC-MS for volatile derivatives. For crystallographic confirmation, single-crystal X-ray diffraction with software like APEX2 or SHELX is employed, as demonstrated in similar indole derivatives .

Advanced Research Questions

Q. How does the substitution pattern at the 6-position (methanol group) influence bioactivity compared to other indole derivatives?

- Methodological Answer : The methanol group enhances hydrophilicity and hydrogen-bonding capacity, which can improve target binding in enzyme inhibition assays. For example, derivatives with 6-methanol show 2–3× higher inhibition of kinases like GSK-3β compared to chloro- or methyl-substituted analogs. Computational docking (e.g., AutoDock Vina) can model interactions with active sites, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Comparative studies require synthesizing analogs (e.g., 6-chloro, 6-methyl) and testing in parallel bioassays to isolate substitution effects .

Q. How can computational models predict the impact of indole ring puckering on biological interactions?

- Methodological Answer : Ring puckering in the indole core alters molecular conformation and binding affinity. Cremer-Pople puckering coordinates (amplitude q, phase angle φ) can quantify nonplanarity using crystallographic data. Software like Gaussian or ORCA calculates puckering parameters via DFT (B3LYP/6-31G* basis set). Molecular dynamics simulations (AMBER or GROMACS) model how puckering affects protein-ligand dynamics over 100–200 ns trajectories. Experimental validation involves comparing bioactivity of planar (e.g., constrained by fused rings) versus puckered derivatives .

Q. What strategies resolve contradictions in reported biological activities of structurally similar indole derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges) or impurities. To address this:

- Standardize assays using reference compounds (e.g., indole-3-acetic acid as a positive control in plant growth studies).

- Replicate synthesis and purification steps (e.g., column chromatography with ≥95% purity thresholds).

- Perform meta-analyses of published IC50 values, adjusting for variables like pH or solvent (DMSO vs. ethanol). Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Data Contradiction Analysis

- Example : Conflicting reports on cytotoxicity in cancer cells may stem from differences in cellular uptake (logP variations due to methanol vs. trifluoromethyl groups) or off-target effects. Resolve by measuring intracellular concentrations via LC-MS and profiling kinase inhibition panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.